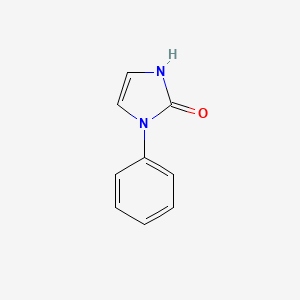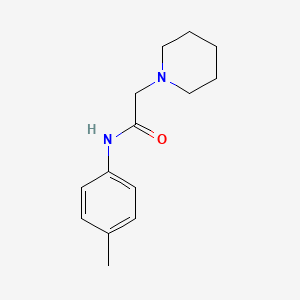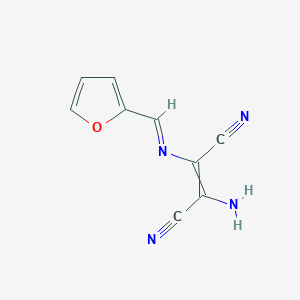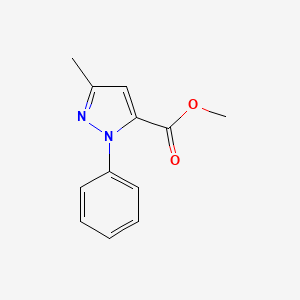![molecular formula C21H37IN2Si B3060661 N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide CAS No. 620598-21-2](/img/structure/B3060661.png)
N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide
Übersicht
Beschreibung
“N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide” is a chemical compound with the CAS Number 620598-21-2 . It has a linear formula of C21 H37 N2 Si . I .
Molecular Structure Analysis
The molecular formula of this compound is C21 H37 N2 Si . It has an average mass of 345.617 Da and a monoisotopic mass of 345.272064 Da .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to specialized chemistry literature or databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. For detailed properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to specialized chemistry databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Muscarinic Agonist Profile
A rapid, novel, and divergent synthesis approach was developed for optical isomers of a related compound, N,N,N-trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide, showcasing its potential in synthesizing structurally complex derivatives for biological evaluation, particularly in muscarinic receptor subtypes binding and functional assays (Piergentili et al., 2008).
Organic Synthesis Applications
Trimethylsilyl iodide (TMSI), a component related to the target compound, has been utilized as a multifunctional agent in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones from O-methyl protected salicylaldehydes, indoles, and β-dicarbonyl compounds. This synthesis involves silylation, silyl enol ether formation, methyl deprotection, and nucleophilic substitution/cyclization, indicating the versatility of similar compounds in complex organic syntheses (Khalafi‐Nezhad et al., 2014).
Muscarinic Receptor Activation
Modifications in related compounds, such as the insertion of methyl groups in the 1,4-dioxane nucleus of cis-N,N,N-trimethyl-(6-methyl-1,4-dioxan-2-yl)methanaminium iodide, have been explored for their selective activation of muscarinic M3 receptors. This research demonstrates the potential of structural analogs in targeting specific receptor subtypes for therapeutic purposes (Piergentili et al., 2009).
Optical Nonlinearity and Crystal Growth
Research into the synthesis and characterization of new benzo[e]indol salts, which include structural elements similar to the target compound, has highlighted their significance in second-order nonlinear optics, a field essential for integrated photonics, optical data storage, and information processing. The high second harmonic generations of these salts under laser irradiation exemplify the potential of such compounds in advanced optical applications (Wen et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
trimethyl-[[1-tri(propan-2-yl)silylindol-3-yl]methyl]azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N2Si.HI/c1-16(2)24(17(3)4,18(5)6)22-14-19(15-23(7,8)9)20-12-10-11-13-21(20)22;/h10-14,16-18H,15H2,1-9H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUTRKXDZKUPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)C[N+](C)(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37IN2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672397 | |
| Record name | N,N,N-Trimethyl{1-[tri(propan-2-yl)silyl]-1H-indol-3-yl}methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620598-21-2 | |
| Record name | N,N,N-Trimethyl{1-[tri(propan-2-yl)silyl]-1H-indol-3-yl}methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B3060585.png)



![Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3060594.png)
![2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060595.png)




